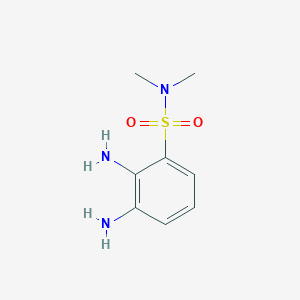

2,3-diamino-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-diamino-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of two amino groups and a sulfonamide group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-N,N-dimethylbenzenesulfonamide typically involves the reaction of 2,3-dinitro-N,N-dimethylbenzenesulfonamide with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro groups to amino groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-diamino-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more stable derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of more stable amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,3-diamino-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-diamino-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2,4-diamino-N,N-dimethylbenzenesulfonamide

- 2,3-diamino-N,N-diethylbenzenesulfonamide

- 2,3-diamino-N,N-dimethylbenzamide

Uniqueness

2,3-diamino-N,N-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2,3-Diamino-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative, is characterized by its unique structure, which includes two amino groups and a sulfonamide group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- Two amino groups (-NH2) at the 2 and 3 positions of the benzene ring.

- A sulfonamide group (-SO2NH) which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical in the folate synthesis pathway. This inhibition leads to:

- Disruption of bacterial growth and proliferation.

- Potential antiviral properties as indicated by its interaction with various viral proteins.

Therapeutic Applications

- Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. It acts by mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, thus blocking folate synthesis necessary for bacterial growth.

- Antiviral Activity : Recent studies suggest that sulfonamide derivatives can exhibit antiviral effects. For instance, functionalized nanoparticles carrying sulfonamide groups have shown enhanced antiviral activity against enveloped viruses by inhibiting their entry into host cells .

Table 1: Summary of Biological Activities

Case Study Insights

- Antibacterial Efficacy : A study demonstrated that this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics.

- Antiviral Properties : Research indicated that when used in conjunction with silver nanoparticles functionalized with sulfonate groups, the compound significantly inhibited the replication of the influenza virus in vitro . This suggests a novel approach to enhancing antiviral therapies using nanotechnology.

- Cytotoxicity in Cancer Research : In cell line studies, the compound displayed cytotoxic effects against various cancer types, indicating potential for use as an anticancer agent . Further exploration into its mechanism revealed induction of apoptosis in cancer cells.

Properties

IUPAC Name |

2,3-diamino-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHWYFBTUXVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.